molecular formula C10H9FO2 B1321471 2-(4-Fluorophenyl)cyclopropanecarboxylic acid CAS No. 879324-64-8

2-(4-Fluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1321471
CAS No.: 879324-64-8
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9FO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated cyclopropane intermediate in the presence of a palladium catalyst and a base.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through the reaction of the fluorophenylcyclopropane intermediate with carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Carboxylate salts, esters.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and receptor binding.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, while the cyclopropane ring provides structural rigidity, influencing its interaction with molecular targets.

Comparison with Similar Compounds

2-(4-Fluorophenyl)cyclopropanecarboxylic acid can be compared with similar compounds such as:

  • 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
  • 2-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 2-(4-Methylphenyl)cyclopropanecarboxylic acid

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound in drug design and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWMUZHTDQZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619024
Record name 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879324-64-8
Record name 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round flask was charged with 2-(4-fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester (1700 mg, 8.16 mmol), lithium monohydrate (1370 mg, 32.7 mmol), methanol (25 mL) and water (10 mL). The mixture was heated at 80° C. for 2 hours. The reaction mixture was rotavaped. The residue was neutralized with 4N hydrochloric acid and extracted with dichloromethane. The dichloromethane layer was washed with brine, dried over sodium sulfate and evaporated to give 1.61 grams of white solid as desired product. LC-MS m/e 179 (MH−).
Quantity
1700 mg
Type
reactant
Reaction Step One
Quantity
1370 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
2-(4-Fluorophenyl)cyclopropanecarboxylic acid
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2-(4-Fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(4-Fluorophenyl)cyclopropanecarboxylic acid

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